molecular formula C5H10O2 B13851156 Pentanoic-2,2-D2 acid

Pentanoic-2,2-D2 acid

Cat. No.: B13851156
M. Wt: 104.14 g/mol
InChI Key: NQPDZGIKBAWPEJ-APZFVMQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic-2,2-D2 acid: valeric acid , is a deuterated form of pentanoic acid. It is a straight-chain alkyl carboxylic acid with the chemical formula C5H10O2. The deuterium atoms replace the hydrogen atoms at the 2nd position, making it a valuable compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentanoic-2,2-D2 acid can be synthesized through several methods. One common approach involves the deuteration of valeric acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to achieve high yields and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Pentanoic-2,2-D2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Pentanoic-2,2-D2 acid involves its interaction with specific molecular targets and pathways. In chemical reactions, the deuterium atoms can influence reaction rates and mechanisms due to the isotope effect. This makes it a valuable tool for studying reaction kinetics and mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The isotope effect allows for more precise studies of reaction mechanisms and kinetics, making it a valuable compound in various fields .

Properties

Molecular Formula

C5H10O2

Molecular Weight

104.14 g/mol

IUPAC Name

2,2-dideuteriopentanoic acid

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i4D2

InChI Key

NQPDZGIKBAWPEJ-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(CCC)C(=O)O

Canonical SMILES

CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.